6-[3-[1-(4-fluorobutyl)pyrazol-3-yl]phenyl]-N,N-dimethylpyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[3-[1-(4-fluorobutyl)pyrazol-3-yl]phenyl]-N,N-dimethylpyrazine-2-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological activities and are extensively studied in medicinal chemistry . This compound is characterized by the presence of a pyrazole ring, a phenyl group, and a dimethylpyrazine carboxamide moiety, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[3-[1-(4-fluorobutyl)pyrazol-3-yl]phenyl]-N,N-dimethylpyrazine-2-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of hydrazine derivatives with ethyl acetoacetate in the presence of acetic acid . The resulting pyrazole intermediate is then subjected to further reactions to introduce the phenyl and dimethylpyrazine carboxamide groups.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic systems and environmentally friendly procedures. Techniques such as microwave-assisted reactions and ultrasound-assisted reactions can be employed to enhance the efficiency and yield of the synthesis . Additionally, the use of heterogeneous catalytic systems can help in achieving greener and more economical production processes.
Chemical Reactions Analysis
Types of Reactions
6-[3-[1-(4-fluorobutyl)pyrazol-3-yl]phenyl]-N,N-dimethylpyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the fluorobutyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
6-[3-[1-(4-fluorobutyl)pyrazol-3-yl]phenyl]-N,N-dimethylpyrazine-2-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-[3-[1-(4-fluorobutyl)pyrazol-3-yl]phenyl]-N,N-dimethylpyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, pyrazole derivatives are known to inhibit enzymes like cyclooxygenase (COX) and kinases, which play crucial roles in inflammation and cell signaling .
Comparison with Similar Compounds
Similar Compounds
Crizotinib: A tyrosine kinase inhibitor used in cancer therapy.
Celecoxib: A COX-2 inhibitor used as an anti-inflammatory agent.
Rimonabant: An anti-obesity agent that acts as a cannabinoid receptor antagonist.
Uniqueness
6-[3-[1-(4-fluorobutyl)pyrazol-3-yl]phenyl]-N,N-dimethylpyrazine-2-carboxamide is unique due to its specific structural features, such as the presence of the fluorobutyl group and the dimethylpyrazine carboxamide moiety
Properties
IUPAC Name |
6-[3-[1-(4-fluorobutyl)pyrazol-3-yl]phenyl]-N,N-dimethylpyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN5O/c1-25(2)20(27)19-14-22-13-18(23-19)16-7-5-6-15(12-16)17-8-11-26(24-17)10-4-3-9-21/h5-8,11-14H,3-4,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCEMNWYUVKVJMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NC(=CN=C1)C2=CC=CC(=C2)C3=NN(C=C3)CCCCF |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.